molecular formula C17H17ClFN3O B5877260 N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B5877260
M. Wt: 333.8 g/mol
InChI Key: UVOKDCJXGIMJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action makes CPP-115 a potential treatment for various neurological and psychiatric disorders.

Mechanism of Action

N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABAergic neurotransmission, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce neuronal excitability and modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability and modulation of various neurotransmitter systems. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce drug-seeking behavior in animal models of addiction. Additionally, there is potential for N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide to be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide and its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-fluoroaniline to form 3-chloro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with piperazine to form N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in reducing seizures and drug-seeking behavior in animal models. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-4-3-5-14(12-13)20-17(23)22-10-8-21(9-11-22)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOKDCJXGIMJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7020785

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